2-(Chloromethyl)-1,3,5-trimethoxybenzene
Description
2-(Chloromethyl)-1,3,5-trimethoxybenzene is a substituted aromatic compound featuring a chloromethyl group (-CH₂Cl) at the 2-position and methoxy (-OCH₃) groups at the 1, 3, and 5 positions of the benzene ring. For instance, 1,3,5-trimethoxybenzene is a common precursor for electrophilic substitution reactions, such as Friedel-Crafts alkylation or acylation, as demonstrated in the synthesis of acylated derivatives (93–95% yields) using AlCl₃ in dichloromethane (DCM) . The chloromethyl group likely enhances reactivity for further functionalization, making it a valuable intermediate in pharmaceuticals or materials science.
Properties
IUPAC Name |
2-(chloromethyl)-1,3,5-trimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXFEGKXRSNKTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655889 | |
| Record name | 2-(Chloromethyl)-1,3,5-trimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96428-90-9 | |
| Record name | 2-(Chloromethyl)-1,3,5-trimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(Chloromethyl)-1,3,5-trimethoxybenzene is an organic compound characterized by its unique aromatic structure, featuring multiple methoxy groups and a chloromethyl substituent. This compound has garnered interest due to its potential applications in medicinal chemistry and organic synthesis. Although research specifically focusing on its biological activity is limited, insights can be drawn from related compounds with similar structural characteristics.
The chemical formula of this compound is . The presence of methoxy groups often enhances the compound's lipophilicity and biological activity. The chloromethyl group can increase reactivity, allowing for various chemical transformations that may influence biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound often exhibit significant pharmacological properties. Notably:
- Antioxidant Activity : Methoxy-substituted phenolic compounds are known for their antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Many compounds in this class have demonstrated anti-inflammatory activities, potentially making them useful in treating inflammatory conditions.
- Antimicrobial Properties : Chlorinated compounds frequently exhibit antimicrobial effects, suggesting that this compound could be evaluated for similar properties.
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of compounds structurally related to this compound:
| Compound Name | Structure | Notable Biological Activity |
|---|---|---|
| 1-Chloromethyl-2,3,4-trimethoxybenzene | Structure | Intermediate in pharmaceuticals |
| 2-Chloromethyl-1,3,5-trimethoxybenzene | Structure | Potential herbicide; further studies needed |
| 3-Chloromethyl-4-methoxybenzoic acid | Structure | Exhibits anti-inflammatory properties |
| 3,4-Dimethoxyphenyl chloromethyl ketone | Structure | Potentially used in drug synthesis |
Case Studies and Research Findings
- Antitumor Activity : A study on related trimethoxyphenyl derivatives showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, derivatives were found to arrest the cell cycle in the G2/M phase and activate caspases involved in apoptosis .
- Tubulin Polymerization Inhibition : Research on structurally similar compounds indicated their ability to inhibit tubulin polymerization significantly. For example, specific derivatives demonstrated IC50 values as low as , indicating potent activity against tubulin assembly .
- Reactivity with Biological Molecules : Interaction studies involving chlorinated phenolic compounds suggest potential reactivity with nucleophiles and electrophiles present in biological systems. This reactivity could lead to the development of novel therapeutic agents targeting specific biological pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Reactivity and Physicochemical Properties
The chloromethyl group introduces distinct electronic and steric effects compared to other substituents. Below is a comparison with key analogs:
Table 1: Substituent Effects on 1,3,5-Trimethoxybenzene Derivatives
*Note: Direct references to this compound are absent in the evidence; properties inferred from structural analogs.
Key Observations:
- Electron-Withdrawing vs. Donating Groups : The chloromethyl group (-CH₂Cl) is electron-withdrawing, which may deactivate the benzene ring toward electrophilic substitution compared to electron-donating groups like methoxy. This contrasts with perfluoroalkyl derivatives (e.g., -C₈F₁₇), where strong electron-withdrawing effects dominate .
- Synthetic Utility : The chloromethyl group’s reactivity enables nucleophilic substitutions (e.g., SN2 reactions), whereas allyl-phthalimide derivatives (e.g., compound 14c ) participate in transition-metal-catalyzed C–H functionalization.
- Applications : Fluorinated analogs (e.g., -C₈F₁₇) are suited for hydrophobic materials, while isocyanide derivatives (e.g., 87b ) serve as ligands in Pd-catalyzed reactions.
NMR Spectral Comparison
Nuclear magnetic resonance (NMR) data highlights substituent effects on chemical shifts:
Table 2: ¹H NMR Data for Selected Derivatives
*Predicted based on analogous chloromethyl compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
